

Technical Support Center: Isopropylarticaïne Formulation

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Compound of Interest

Compound Name: *Isopropylarticaïne*

CAS No.: *1796888-45-3*

Cat. No.: *B602191*

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Prepared by the Senior Application Scientist Team

Welcome to the technical support center for **Isopropylarticaïne**. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this compound. Given that **Isopropylarticaïne** is primarily recognized as a process-related impurity and potential degradant of the local anesthetic Articaïne, this guide focuses on the challenges from the perspective of impurity control and analysis within an Articaïne formulation matrix.

Section 1: Physicochemical Properties & Pre-Formulation Challenges

This section addresses fundamental questions regarding the properties of **Isopropylarticaïne** and how they influence its behavior before and during formulation.

Q: What is Isopropylarticaïne and how do its properties compare to Articaïne?

A: **Isopropylarticaïne**, systematically known as methyl 4-methyl-3-[[2-[(1-methylethyl)amino]-1-oxopropyl]amino]-2-thiophenecarboxylate, is recognized as Articaïne Related Compound E in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).^{[1][2]} It is structurally very similar to Articaïne, with the key difference being an isopropyl group instead of a propyl group on the secondary amine. This structural similarity means its physicochemical properties are closely related to those of Articaïne, which is crucial for predicting its behavior.

The primary structural feature of concern for both molecules is the ester linkage, which makes them susceptible to hydrolysis.^{[3][4]} This is the main pathway of degradation for Articaïne and, by extension, for **Isopropylarticaïne**.

Property	Articaine	Isopropylarticaïne (Inferred)	Significance for Formulation
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₃ S	C ₁₃ H ₂₀ N ₂ O ₃ S	Identical formula, same molecular weight.[1]
Molecular Weight	284.38 g/mol	284.38 g/mol	Co-elution can be a challenge in size-exclusion chromatography.
Key Functional Groups	Amide, Ester, Thiophene Ring, Secondary Amine	Amide, Ester, Thiophene Ring, Secondary Amine	The ester group is the primary site of hydrolytic degradation.[3]
pKa	~7.8 (for the secondary amine)	Expected to be very similar to Articaine	Influences solubility at different pH values and diffusion across membranes.[5]
Solubility	Lipophilic, but formulated as a hydrochloride salt for water solubility.	Assumed to be similar to Articaine.	Poor aqueous solubility of the free base requires salt formation for injectable formulations.[6]

Q: My Isopropylarticaïne reference standard is showing signs of degradation. What are the likely causes and how can I prevent it?

A: The most probable cause of degradation for an **Isopropylarticaïne** reference standard is hydrolysis of the ester linkage, especially if not stored under ideal conditions.

Primary Causes of Degradation:

- Hydrolysis: The presence of moisture, especially at non-neutral pH, will cleave the methyl ester group, forming the corresponding carboxylic acid (Articaine Acid impurity).[4]
- Temperature: Elevated temperatures accelerate the rate of hydrolysis and other potential degradation pathways.[7]
- Light Exposure: Photodegradation can occur, leading to the formation of various impurities. [8]
- Oxidation: While hydrolysis is the primary concern, oxidative degradation can also occur, particularly if the formulation contains oxidizing agents or is exposed to excessive oxygen.[9]

Troubleshooting and Prevention Protocol:

- Storage Conditions:
 - Action: Store the reference standard in a tightly sealed container at the recommended temperature (typically 2-8°C or frozen) with a desiccant to minimize moisture.
 - Rationale: Low temperatures significantly slow down chemical degradation rates.[10]
- Solvent Selection:
 - Action: When preparing stock solutions, use anhydrous aprotic solvents (e.g., acetonitrile, DMSO) for long-term storage. For immediate use in aqueous buffers, ensure the pH is controlled and analyze the solution promptly.
 - Rationale: Aprotic solvents prevent hydrolysis. If aqueous solutions are necessary, buffering can maintain a pH of optimal stability.
- Light Protection:
 - Action: Store both the solid material and solutions in amber vials or protect them from light.
 - Rationale: Prevents the initiation of photochemical degradation reactions.[8]
- Inert Atmosphere:

- Action: For highly sensitive formulations or long-term storage of solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon.
- Rationale: This displaces oxygen and minimizes the risk of oxidative degradation.[9]

Section 2: Formulation Development & Impurity Control

This section focuses on challenges encountered during the formulation of the parent drug, Articaine, where **Isopropylarticaïne** may appear as a critical impurity.

Q: We are observing an increase in Isopropylarticaïne levels in our Articaine formulation during stability testing. What formulation factors could be the cause?

A: An increase in **Isopropylarticaïne** during stability studies points to issues with the synthesis of the Active Pharmaceutical Ingredient (API) or the formulation's stability. **Isopropylarticaïne** is a process-related impurity, meaning it likely originates from the starting materials or intermediates used in the Articaine synthesis.[11] Its level should ideally be controlled at the API stage and remain stable. An increase suggests it is either being formed from another precursor impurity or there is an analytical issue.

Root Cause Analysis Workflow:

Caption: Root cause analysis for elevated **Isopropylarticaïne** levels.

Potential Formulation-Related Causes:

- pH and Buffer System: Although less likely to form **Isopropylarticaïne**, an inappropriate pH can degrade Articaine itself, potentially complicating the analytical separation and quantification of pre-existing impurities. The stability of local anesthetics is highly pH-dependent.
- Excipient Interaction: Certain excipients could interact with precursor impurities from the API synthesis, leading to the formation of **Isopropylarticaïne**. This is a complex scenario requiring detailed interaction studies.

- Manufacturing Stress:
 - Temperature: Excessive heat during processes like terminal sterilization can drive chemical reactions.[8]
 - Mixing/Shear: High shear during emulsion or suspension preparation can introduce energy that may promote reactions.[12]

Q: How can we design a formulation to ensure the stability of Articaine and minimize changes in its impurity profile?

A: A robust formulation design is proactive, focusing on maintaining the stability of the API and preventing the formation of new degradants.

Key Strategies:

- API Quality Control: The most critical step is to use a high-purity Articaine API where **Isopropylartocaine** and other process-related impurities are already well below the specification limits set by guidelines like ICH Q3A.[11]
- pH Optimization:
 - Protocol: Conduct a pH-rate profile study. Prepare Articaine solutions in a series of buffers (e.g., citrate, phosphate) across a pH range of 3 to 8. Store at accelerated conditions (e.g., 40°C/75% RH) and monitor the levels of Articaine and its impurities over time using a stability-indicating HPLC method.
 - Rationale: This will identify the pH of maximum stability, which is critical for minimizing hydrolysis of the ester group.
- Excipient Compatibility Screening:
 - Protocol: Prepare binary mixtures of Articaine API with each proposed excipient (e.g., vasoconstrictors like epinephrine, preservatives, tonicity agents) in a 1:1 ratio. Add a small amount of water to create a slurry and store at accelerated conditions. Analyze for the appearance of degradants.

- Rationale: This proactive screening identifies excipients that may catalyze degradation, allowing for their exclusion from the final formulation.[13]
- Control of Manufacturing Parameters:
 - Action: Implement strict controls on temperature, heating/cooling rates, and mixing times during manufacturing.[12]
 - Rationale: Ensures that the manufacturing process does not introduce sufficient energy to cause degradation or side reactions.

Section 3: Analytical Challenges & Troubleshooting

Accurate and precise measurement of **Isopropylarticaïne** is fundamental to ensuring the quality and safety of an Articaïne drug product.

Q: We are struggling to develop a robust HPLC method to separate **Isopropylarticaïne** from Articaïne and other impurities. What are the common pitfalls?

A: Due to the high structural similarity between Articaïne and **Isopropylarticaïne**, chromatographic separation can be challenging.

Common Pitfalls:

- Co-elution: The two compounds may have very similar retention times, leading to co-eluting peaks, which makes accurate quantification impossible.
- Poor Peak Shape: Tailing of the main Articaïne peak can obscure the much smaller **Isopropylarticaïne** peak.
- Lack of Sensitivity: **Isopropylarticaïne** is an impurity and thus present at very low concentrations, requiring a method with a low limit of quantification (LOQ).
- On-Column or In-Sample Degradation: The analytical conditions themselves (e.g., mobile phase pH, temperature in the autosampler) can cause degradation, leading to inaccurate results.[4]

Experimental Protocol: HPLC Method Development for Impurity Profiling

This protocol provides a systematic approach to developing a stability-indicating HPLC method capable of resolving Articaïne from its related impurities, including **Isopropylarticaïne**.

1. Column and Mobile Phase Screening:

- Objective: To find a stationary phase and mobile phase combination that provides initial separation.
- Steps:
 - Screen at least three columns with different selectivities (e.g., C18, C8, Phenyl-Hexyl).
 - Prepare a mobile phase system consisting of an aqueous buffer (e.g., 20 mM potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol).
 - Run a generic gradient (e.g., 5% to 95% organic over 20 minutes) on each column using a sample containing both Articaïne and a spiked **Isopropylarticaïne** reference standard.
 - Evaluate the chromatograms for resolution between the Articaïne and **Isopropylarticaïne** peaks.

2. Optimization of Critical Parameters:

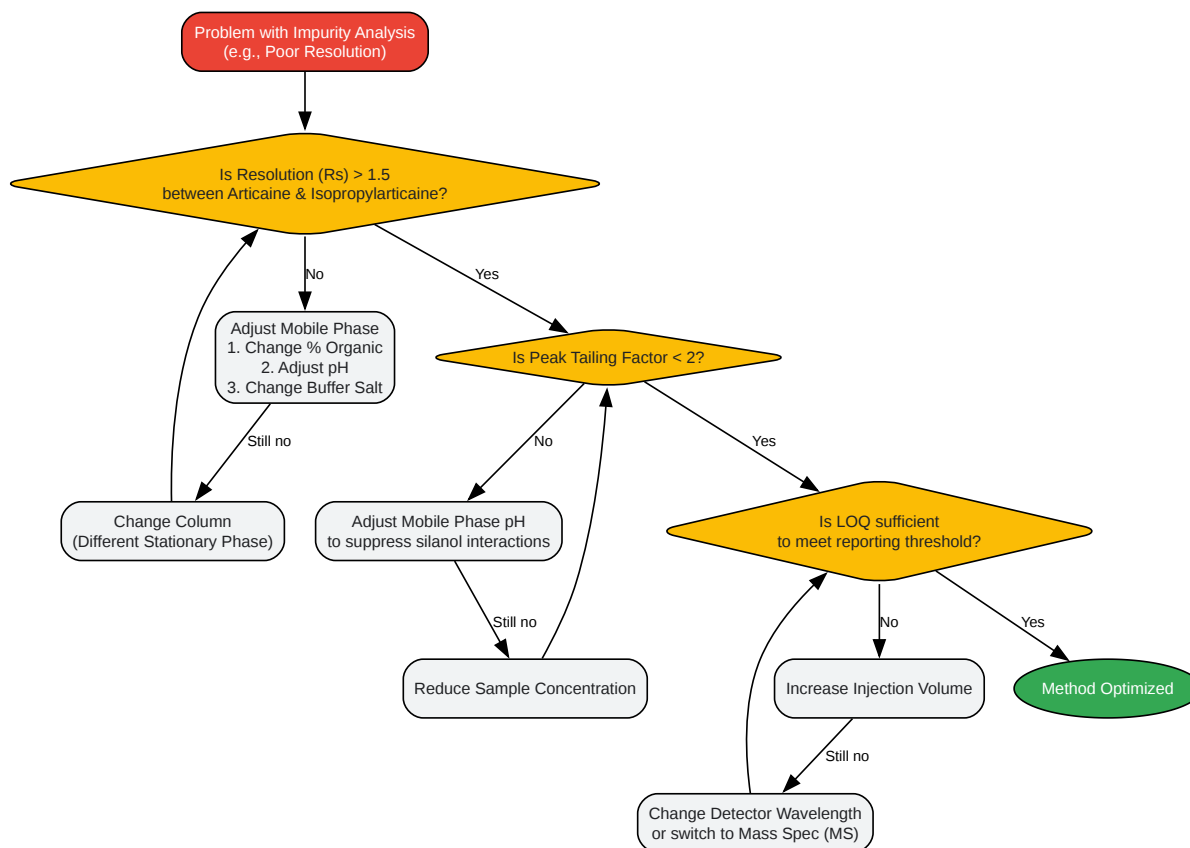
- Objective: To fine-tune the method for optimal resolution, peak shape, and run time.
- Steps:
 - Mobile Phase pH: Adjust the pH of the aqueous buffer in small increments (e.g., ± 0.2 units) around the pKa of Articaïne. This can significantly alter the retention and selectivity between the closely related compounds.
 - Gradient Slope: Steepen or shallow the gradient to improve the separation of early or late-eluting peaks, respectively.

- Temperature: Adjust the column temperature (e.g., between 25°C and 40°C). Higher temperatures can improve efficiency and reduce peak broadening but may also risk on-column degradation.
- Flow Rate: Optimize the flow rate for the best balance of resolution and analysis time.

3. Method Validation:

- Objective: To demonstrate that the method is suitable for its intended purpose according to ICH Q2(R1) guidelines.
- Key Parameters to Validate:
 - Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). This is often done using forced degradation samples.
 - Linearity, Range, Accuracy, and Precision.
 - Limit of Detection (LOD) and Limit of Quantitation (LOQ).
 - Robustness: Intentionally vary method parameters (pH, temperature, mobile phase composition) to ensure it remains reliable.

Troubleshooting Decision Tree for HPLC Analysis:



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Caption: Decision tree for troubleshooting HPLC impurity methods.

Section 4: Frequently Asked Questions (FAQs)

- Q1: Why is controlling **Isopropylarticaïne** important if it's so similar to Articaïne?

- A: Regulatory agencies require strict control over all impurities in a drug product.[14] Even structurally similar impurities may have different toxicological, pharmacological, or immunogenic profiles.[15] Their presence must be monitored and kept below established safety thresholds.
- Q2: What is the primary degradation pathway I should be concerned about for Articaine and **Isopropylarticaine**?
 - A: Hydrolysis of the methyl ester group is the most significant and rapid degradation pathway for Articaine-related compounds in aqueous solutions.[3][4]
- Q3: Can I use a formulation developed for Lidocaine with Articaine?
 - A: Not directly. While both are amide-type local anesthetics, Articaine's unique thiophene ring and ester linkage give it different physicochemical properties, including a different stability profile.[16][17] A formulation must be specifically developed and optimized for the API it contains.
- Q4: My formulation includes epinephrine. How does that affect stability?
 - A: Epinephrine is prone to oxidation, which can be catalyzed by light and certain metal ions. Formulations containing epinephrine typically require an antioxidant (e.g., sodium metabisulfite) and a chelating agent (e.g., EDTA) to maintain stability.[18] You must ensure these additives are compatible with Articaine and do not promote its degradation.

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